molecular formula C13H11N5O2S B10979675 N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10979675
M. Wt: 301.33 g/mol
InChI Key: SZDGYCCXOBPMFG-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole moiety linked to a pyrimidine ring via a thioether linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Benzoxadiazole Moiety: This can be achieved through the cyclization of o-nitroaniline derivatives with appropriate reagents.

    Thioether Linkage Formation: The benzoxadiazole intermediate is then reacted with a thiol derivative of the pyrimidine ring under suitable conditions to form the thioether linkage.

    Acetamide Formation:

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Halogenated reagents and strong bases are often used for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Various substituted benzoxadiazole and pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzoxadiazole moiety may interact with biological macromolecules, while the thioether linkage and pyrimidine ring could influence its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanamide
  • N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propionamide

Comparison: N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide stands out due to its specific acetamide linkage, which may confer unique chemical and biological properties compared to its analogs. The presence of the benzoxadiazole moiety also enhances its potential as a fluorescent probe, making it a valuable tool in biological imaging and diagnostics.

Properties

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C13H11N5O2S/c1-8-5-6-14-13(15-8)21-7-11(19)16-9-3-2-4-10-12(9)18-20-17-10/h2-6H,7H2,1H3,(H,16,19)

InChI Key

SZDGYCCXOBPMFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=CC=CC3=NON=C32

Origin of Product

United States

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